molecular formula C21H25FN2O3S B259139 Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate

Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate

カタログ番号 B259139
分子量: 404.5 g/mol
InChIキー: HCBNIQBAMVZNPT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC) patients with EGFR T790M mutation.

作用機序

Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate selectively binds to and irreversibly inhibits the mutant EGFR T790M, which is responsible for acquired resistance to first-generation EGFR TKIs. By inhibiting the activity of EGFR, this compound leads to the inhibition of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways, resulting in the inhibition of cell proliferation and induction of apoptosis (Cross et al., 2014).
Biochemical and Physiological Effects:
This compound has been shown to have a high selectivity for mutant EGFR T790M over wild-type EGFR and other kinases (Cross et al., 2014). In preclinical studies, this compound demonstrated potent antitumor activity in NSCLC cell lines with EGFR T790M mutation (Cross et al., 2014). In clinical trials, this compound showed a favorable safety profile with manageable adverse events, such as diarrhea, rash, and nausea (Jänne et al., 2015; Mok et al., 2014).

実験室実験の利点と制限

The advantages of Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate in lab experiments include its high selectivity for mutant EGFR T790M, potent antitumor activity in NSCLC cell lines with EGFR T790M mutation, and favorable safety profile. The limitations of this compound in lab experiments include its irreversible binding to EGFR, which may lead to the development of resistance, and the lack of activity against other EGFR mutations, such as exon 19 deletion and L858R (Cross et al., 2014).

将来の方向性

For Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate include the investigation of its activity in combination with other targeted therapies, such as immune checkpoint inhibitors, and the identification of biomarkers that can predict response to this compound. Additionally, the development of second-generation irreversible EGFR TKIs that can overcome resistance to this compound may provide new treatment options for NSCLC patients with EGFR T790M mutation (Cross et al., 2014).
Conclusion:
In conclusion, this compound is a third-generation EGFR TKI used in the treatment of NSCLC patients with EGFR T790M mutation. Its high selectivity for mutant EGFR T790M, potent antitumor activity, and favorable safety profile make it a promising treatment option for this patient population. However, its irreversible binding to EGFR and lack of activity against other EGFR mutations may limit its effectiveness. Further research is needed to explore its potential in combination with other targeted therapies and to identify biomarkers that can predict response to this compound.

合成法

The synthesis of Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate involves the reaction of 4-fluorothiophenol with ethyl 2-bromoacetoacetate to form ethyl 2-(4-fluorothiophen-3-yl)-4-oxobutanoate. This intermediate compound is then reacted with 1-azepan-2-amine hydrochloride to form this compound. The overall yield of the synthesis process is 35% (Wang et al., 2015).

科学的研究の応用

Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate has been extensively studied in preclinical and clinical trials for the treatment of NSCLC patients with EGFR T790M mutation. In a phase I clinical trial, this compound demonstrated a 51% overall response rate and a median progression-free survival of 9.6 months in patients with EGFR T790M mutation (Jänne et al., 2015). In a phase II clinical trial, this compound showed an overall response rate of 61% and a median progression-free survival of 12.4 months in the same patient population (Mok et al., 2014).

特性

分子式

C21H25FN2O3S

分子量

404.5 g/mol

IUPAC名

ethyl 2-[[2-(azepan-1-yl)acetyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate

InChI

InChI=1S/C21H25FN2O3S/c1-2-27-21(26)19-17(15-7-9-16(22)10-8-15)14-28-20(19)23-18(25)13-24-11-5-3-4-6-12-24/h7-10,14H,2-6,11-13H2,1H3,(H,23,25)

InChIキー

HCBNIQBAMVZNPT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)CN3CCCCCC3

正規SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)NC(=O)CN3CCCCCC3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。